molecular formula C13H16ClFN2 B2927980 7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride CAS No. 2197062-11-4

7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride

Cat. No.: B2927980
CAS No.: 2197062-11-4
M. Wt: 254.73
InChI Key: ABVHVPSGWFPZSJ-UHFFFAOYSA-N
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Description

7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom at the 7th position of the indole ring and a piperidin-3-yl group attached to the 3rd position of the indole ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and piperidine.

    Formation of Intermediate: The 7-fluoroindole undergoes a nucleophilic substitution reaction with piperidine to form an intermediate compound.

    Hydrochloride Salt Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 7-Fluoro-3-(piperidin-3-yl)-1h-indole.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The fluorine atom or the piperidin-3-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indole derivatives.

Scientific Research Applications

7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a similar structure but with a benzoxazole ring instead of an indole ring.

    Substituted Pyrrolo[3,4-c]pyridines: These compounds share the piperidine moiety but have different core structures.

Uniqueness

7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride is unique due to the specific positioning of the fluorine atom and the piperidin-3-yl group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

7-fluoro-3-piperidin-3-yl-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2.ClH/c14-12-5-1-4-10-11(8-16-13(10)12)9-3-2-6-15-7-9;/h1,4-5,8-9,15-16H,2-3,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVHVPSGWFPZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CNC3=C2C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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